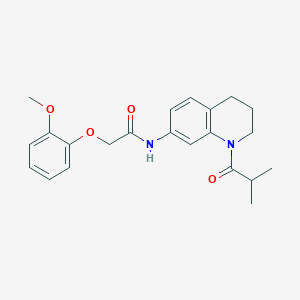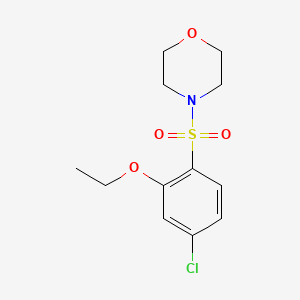
3-Iodo-4-methylthiophene-2-carboxylic acid
Vue d'ensemble
Description
3-Iodo-4-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5IO2S . It has a molecular weight of 268.07 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C6H5IO2S/c1-3-2-10-5 (4 (3)7)6 (8)9/h2H,1H3, (H,8,9) . The compound has a topological polar surface area of 65.5 Ų and contains 10 heavy atoms . Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.07 g/mol . It has an XLogP3-AA value of 2.5, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 267.90550 g/mol .Applications De Recherche Scientifique
Structural Analysis and Characterization
The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene This study focused on the structural analysis and characterization of 3,4,5-triiodo-2-methylthiophene, a significant and unexpected byproduct derived from the iodination of 2-methylthiophene. The research employed X-ray crystallography and NMR techniques to confirm the identity and structure of the compound. It revealed the presence of crystallographic disorder and detailed non-covalent iodine–iodine and sulfur–iodine interactions (Patel et al., 2019).
Solar Cell Applications
Comparison of Solar Cell Performance of Conducting Polymer Dyes The study compared the performance of solar cells using different conductive polymer precursors, including 5,2′:5′,2″-terthiophene–3′-carboxylic acid (TTCA). It examined the charge-transfer processes and characterized the polymer dyes on TiO2 surfaces. The research concluded that the conducting polymer dye bearing a carboxylic acid group exhibited the strongest bond to the TiO2 layer and optimized cell efficiency was attained for poly-TTCA containing a carboxylic acid group (Yoon et al., 2011).
Crystal Structure Analysis
Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate This research presented the synthesis and crystal structure analysis of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. The molecular arrangement in the crystal structure was elucidated, highlighting the significance of CN⋯I intermolecular Lewis acid–base interactions (Moncol’ et al., 2007).
Polythiophene Applications
Poly(2-thiophen-3-yl-malonic acid), a Polythiophene with Two Carboxylic Acids per Repeating Unit This research synthesized and characterized a new substituted polythiophene derivative, poly(2-thiophen-3-yl-malonic acid), using experimental and theoretical methodologies. The study revealed the polymer's good thermal stability, semiconductor characteristics, and potential for applications such as selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses (Bertran et al., 2010).
Propriétés
IUPAC Name |
3-iodo-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRJCSFZFUUXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2536485.png)
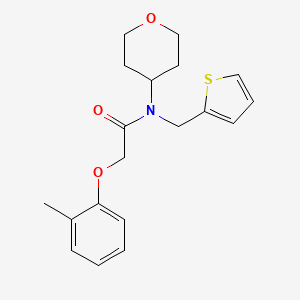
![N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2536489.png)
![4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2536490.png)
![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)
![Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2536496.png)
![N-ethyl-1-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanesulfonamide](/img/structure/B2536497.png)
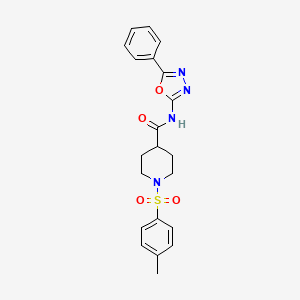

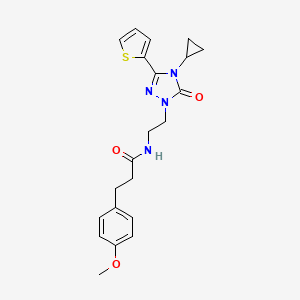
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)
